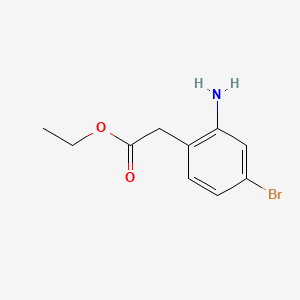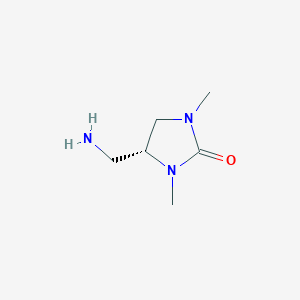
(R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is a chiral compound with a unique structure that includes an aminomethyl group attached to a dimethylimidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological macromolecules makes it a candidate for the development of new biochemical assays and diagnostic tools.
Medicine
In medicine, ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a promising lead compound for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and resins.
Mécanisme D'action
The mechanism of action of ®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
1,3-dimethylimidazolidin-2-one: The parent compound without the aminomethyl group, used as a solvent or intermediate in chemical synthesis.
4-(aminomethyl)-1,3-dimethylimidazolidin-2-thione:
Uniqueness
®-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one is unique due to its chiral center and the presence of both aminomethyl and dimethylimidazolidinone moieties. This combination of structural features imparts distinct reactivity and interaction profiles, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
(4R)-4-(aminomethyl)-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C6H13N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
Clé InChI |
DHCWVQGHJZFTCM-RXMQYKEDSA-N |
SMILES isomérique |
CN1C[C@H](N(C1=O)C)CN |
SMILES canonique |
CN1CC(N(C1=O)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



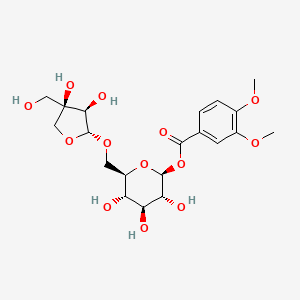
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


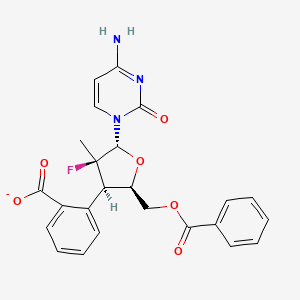
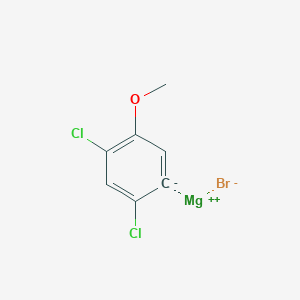
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
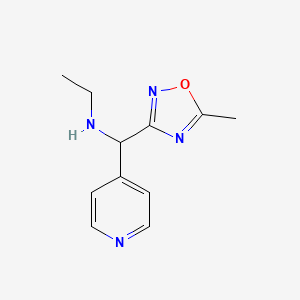

![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
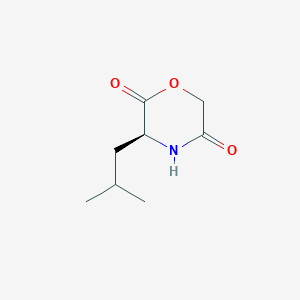
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
